2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one
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Overview
Description
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one typically involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under base-catalyzed conditions. The reaction is carried out in the presence of potassium hydroxide (KOH) at moderate temperatures, leading to the formation of the desired pyrrolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential as an anticancer agent, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs)
Industry: It is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets such as FGFRs and EGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: A related compound with potential as a necroptosis inhibitor.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one is unique due to its specific structural features that allow it to interact with multiple receptor targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8N2O |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C7H8N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-2,8H,3-4H2,(H,9,10) |
InChI Key |
TVCJUONPUDYMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
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